molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one

Cat. No.: B14207137
CAS No.: 631842-15-4
M. Wt: 229.66 g/mol
InChI Key: FLJBLCAZPFDCPE-UHFFFAOYSA-N
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Description

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound featuring a fused pyrido-quinolinone scaffold with a chlorine substituent at position 10.

Properties

CAS No.

631842-15-4

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

10-chlorobenzo[c]quinolizin-6-one

InChI

InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H

InChI Key

FLJBLCAZPFDCPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one Cl at position 10 C₁₂H₇ClN₂O ~242.66* Enhanced lipophilicity; potential for halogen bonding interactions
8,9,10-Trifluoro-6H-pyrido[1,2-a]quinolin-6-one F at positions 8, 9, 10 C₁₂H₅F₃N₂O 262.18 High electronegativity; increased metabolic stability compared to Cl analogs
6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one Cl at position 6; Cl-methyl at C3 C₁₀H₇Cl₂NO 228.08 Dual chloro groups enhance reactivity in alkylation and nucleophilic substitution
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one F at position 2; saturated ring C₁₂H₁₃FN₂O 220.24 Reduced aromaticity; altered solubility and bioavailability

*Calculated based on analogous structures.

Substituent Effects on Reactivity and Bioactivity

  • Halogen Type : Chlorine (Cl) at position 10 in the target compound increases lipophilicity compared to fluorine (F), which may enhance membrane permeability but reduce metabolic stability . For instance, 8,9,10-trifluoro analogs exhibit greater electronegativity and resistance to oxidative degradation, making them suitable for high-stability applications .
  • Positional Isomerism: The placement of halogens significantly impacts reactivity. For example, 6-chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one demonstrates higher reactivity in alkylation reactions due to the chloromethyl group at C3, a feature absent in the 10-chloro isomer .

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